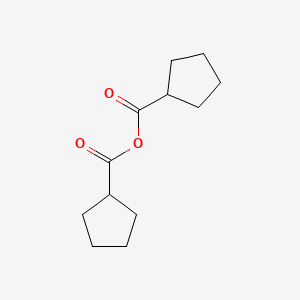

Cyclopentanecarboxylic acid anhydride

Vue d'ensemble

Description

Cyclopentanecarboxylic acid anhydride (C6H8O3) is an organic compound derived from cyclopentanecarboxylic acid. It is a colorless, nonvolatile oil with a cyclic five-carbon ring structure. The anhydride form implies that it contains two carboxylic acid groups, which are reactive and play a crucial role in various chemical reactions .

Synthesis Analysis

-

Palladium-Catalyzed Hydrocarboxylation

-

Alternative Route

Molecular Structure Analysis

Cyclopentanecarboxylic acid anhydride consists of a five-membered cyclic ring (cyclopentane) with two carboxylic acid groups attached. The molecular formula is C6H8O3 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Gibberellin Antagonism

Cyclopentanecarboxylic acid (CPCA) demonstrates activity antagonistic to gibberellin (GA), a plant hormone. It acts as a weak GA antagonist in several plant responses such as dwarf maize growth, leaf senescence in Rumex, and amylase production in barley half-seeds. This inhibitory effect of CPCA is overcome by the simultaneous application of high doses of GA3 or GA7 in dwarf maize. This indicates a potential use of CPCA in agricultural practices where GA modulation is desired (Marcus & Goldthwaite, 1973).

Synthesis of Methyl Nadic Anhydride

Methyl Nadic Anhydride, an important downstream product of methyl cyclopentadiene, is synthesized using cyclopentanecarboxylic acid anhydride. It serves as a high-performance liquid anhydride epoxy resin curing agent and is extensively used as an electrical insulating material. The process of synthesizing and applications of methyl nadic anhydride, including its market prospects, are significant areas of research in the field of material science (Sinopec Shanghai, 2012).

Lipase-Catalyzed Enantioselective Esterification

Cyclopentanecarboxylic acid anhydride is used in lipase-catalyzed enantioselective esterification processes. Specifically, it has been used to achieve efficient kinetic resolution of dl-menthol. The process involves continuous feeding of propionic anhydride into a reactor containing dl-menthol and Candida cylindracea lipase, indicating its relevance in biochemical and pharmaceutical industries (Xu, Kawamoto, & Tanaka, 1995).

Electrolytic Dissociation in Pharmaceutical Intermediates

Cyclopentanedicarboxylic acids, related to cyclopentanecarboxylic acid anhydride, are widely used in industry, particularly as pharmaceutical intermediates. Their behavior in solutions, especially the electrolytic dissociation, determines the distribution of biopharmaceutically active and inactive forms in their solutions. Understanding these equilibria is crucial for the effective use of these compounds in pharmaceutical applications (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Synthesis of Enantiomerically Pure Amido Acids

Cyclopentanecarboxylic acid anhydride is used in the desymmetrization of bicyclic, meso-anhydrides by proline esters. This process provides a method for the synthesis of enantiomerically pure amido acids, which can be further converted into β-amino acid-containing peptide analogues, highlighting its significance in organic chemistry and drug development (Jones et al., 1997).

Propriétés

IUPAC Name |

cyclopentanecarbonyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-11(9-5-1-2-6-9)15-12(14)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCAXSKSTZXYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,4-Diazepan-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B3280136.png)

![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)

![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)

![2,2':5',2''-Terthiophene, 5,5''-bis[(5-hexyl-2-thienyl)ethynyl]-](/img/structure/B3280191.png)